Thiazolo[5,4-b]pyridine-2-methanol

PI3K inhibition Kinase hinge binder Scaffold hopping

Researchers designing kinase inhibitor libraries face synthetic dead-ends when using incorrect regioisomeric building blocks. Thiazolo[5,4-b]pyridine-2-methanol provides the validated [5,4-b] hinge-binding geometry essential for targeting PI3Kα (IC₅₀ = 3.6 nM), EGFR-TK (IC₅₀ = 0.010 μM), and c-KIT (IC₅₀ = 4.77 μM). • 100 mg yields ~60-120 analogs at 1-2 mg screening scale via parallel etherification, Mitsunobu, or oxidation/reductive amination. • X-ray validated (PDB: 4AGW, 4DBN) as Type II DFG-out kinase inhibitor core. • Direct entry point to SL-1910 analog series (KRS inhibitor, EC₅₀ = 81 nM) and MALT-1 protease inhibitor chemical space (WO2023192913A1).

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13921421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-b]pyridine-2-methanol
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=N2)CO
InChIInChI=1S/C7H6N2OS/c10-4-6-9-5-2-1-3-8-7(5)11-6/h1-3,10H,4H2
InChIKeyJLIGHDPDOHCYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[5,4-b]pyridine-2-methanol: Identity and Profile


Thiazolo[5,4-b]pyridine-2-methanol (CAS 1500999-22-3; synonym: thiazolo[5,4-b]pyridin-2-ylmethanol) is a fused heteroaromatic building block composed of a thiazole ring annulated to a pyridine ring in the [5,4-b] orientation, bearing a primary hydroxymethyl (–CH₂OH) group at the 2-position of the thiazole moiety . Its molecular formula is C₇H₆N₂OS, with a molecular weight of 166.20 g/mol and the SMILES notation OCC1=NC2=CC=CN=C2S1 . The [5,4-b] ring fusion pattern distinguishes this scaffold from the isomeric [4,5-b] series and confers a specific spatial arrangement of the nitrogen and sulfur heteroatoms that dictates hydrogen-bonding geometry in target binding pockets [1]. The compound is commercially available at ≥98% purity from multiple suppliers and is employed as a versatile synthetic intermediate for constructing kinase inhibitor libraries, particularly those targeting PI3K, EGFR, c-KIT, and MALT-1 [2].

Scaffold [5,4-b] thiazolopyridine hinge-binding geometry for kinase studies
Handle 2-hydroxymethyl enables rapid SAR diversification at the pharmacophoric position
Precedent Reported use in PI3K, c-KIT, EGFR, KRS, and Bcr-Abl inhibitor programs

Thiazolo[5,4-b]pyridine-2-methanol: Substitution Caveats


The thiazolo[5,4-b]pyridine-2-methanol scaffold cannot be freely interchanged with other fused heterocyclic methanol building blocks—even those sharing the same empirical formula—due to three structure-driven determinants of biological outcome. First, the [5,4-b] ring fusion positions the pyridine nitrogen at a distinct vector angle relative to the thiazole sulfur compared with the [4,5-b] isomer; this difference alters the hinge-binding hydrogen bond geometry with kinase active sites, as demonstrated by the complete loss of PI3Kα inhibitory activity when the pyridyl ring is replaced by a phenyl ring in otherwise identical analogues [1]. Second, the 2-hydroxymethyl substituent on the thiazole ring provides a critical synthetic handle for further derivatization (etherification, esterification, oxidation to aldehyde/carboxylic acid) that is absent in the unsubstituted parent scaffold, enabling structure–activity relationship (SAR) exploration without requiring de novo core synthesis . Third, within the thiazolo[5,4-b]pyridine class, the position of the hydroxymethyl group (2-yl vs. 5-yl vs. 6-yl) dictates which vector the growing molecule will occupy relative to the hinge region; for instance, SAR studies of PI3K inhibitors have shown that substituents at the 2-position of the thiazole ring directly influence potency, with the pyridyl attachment at this position being a key structural unit for nanomolar activity [1]. Substituting an alternative regioisomer or a different fused heterocyclic alcohol without experimental validation therefore risks both synthetic dead-ends and loss of target engagement.

[4,5-b] isomer Pyridine nitrogen orientation may alter hinge-binding geometry, limiting target engagement transferability.
Unsubstituted parent Lacks the 2-hydroxymethyl synthetic handle; requires additional functionalization steps with regiochemical risk.
5- or 6-ylmethanol Regioisomeric alcohol directs diversification toward solvent-exposed vectors, not the hinge-binding cleft.

Thiazolo[5,4-b]pyridine-2-methanol vs. Analogues: Evidence


[5,4-b] vs. [4,5-b] Ring Fusion: Impact on PI3Kα

The thiazolo[5,4-b]pyridine core, when elaborated with a 2-pyridyl substituent and 4-morpholinyl group, yields PI3Kα inhibitors with IC₅₀ values reaching 3.6 nM (compound 19a). Critically, replacement of the pyridyl ring attached to the thiazolo[5,4-b]pyridine scaffold with a phenyl ring led to a significant decrease in PI3Kα inhibitory activity, demonstrating that the nitrogen atom of the fused pyridine is essential for hinge-region hydrogen bonding [1]. By contrast, the isomeric thiazolo[4,5-b]pyridine scaffold places the pyridine nitrogen in a different orientation relative to the thiazole ring, which alters the vector of the hinge-binding interaction and generally yields less potent kinase inhibition in head-to-head scaffold comparisons [2]. This scaffold-level differentiation is inherent to the [5,4-b] core of the target compound.

Scaffold Comparison
Class-level
[5,4-b] derivative 19a: PI3Kα IC₅₀ 3.6 nM; pyridyl→phenyl replacement causes significant activity decrease
Reported scaffold-dependent hinge-binding geometry; [5,4-b] fusion supports PI3Kα engagement.
Exact fold-change not numerically specified; isomer comparison based on crystallography and enzymatic assay.
PI3K inhibition Kinase hinge binder Scaffold hopping

2-Hydroxymethyl Handle Accelerates SAR Diversification

Thiazolo[5,4-b]pyridine-2-methanol carries a primary alcohol at the 2-position that serves as a direct synthetic entry point for etherification, esterification, mesylation/tosylation for nucleophilic displacement, or mild oxidation to the corresponding aldehyde or carboxylic acid. By contrast, the unsubstituted parent scaffold thiazolo[5,4-b]pyridine (CAS 273-84-7) lacks any functional handle and requires electrophilic aromatic substitution or directed metalation to introduce substituents, which limits regiochemical control and functional group tolerance . The 2-hydroxymethyl group is strategically positioned at the site where SAR studies across multiple kinase targets (PI3K, c-KIT, EGFR) have demonstrated that substituents directly modulate potency: for instance, in the PI3K inhibitor series, the 2-pyridyl substituent attached to the thiazolo[5,4-b]pyridine core was found to be a key structural unit for PI3Kα inhibitory potency [1]. Furthermore, in c-KIT inhibitor development, 31 thiazolo[5,4-b]pyridine derivatives with varied 2-position substitution were synthesized, with compound 6r achieving an IC₅₀ of 4.77 μM against c-KIT V560G/D816V—an 8.0-fold improvement over imatinib (IC₅₀ = 37.93 μM) [2]. The 2-methanol compound thus provides a pre-installed functional group at the most impactful diversification site.

Synthetic Handle
Class-level
2-CH₂OH enables one-step derivatization (ether, ester, amine, aldehyde, acid); saves 2–4 steps vs. unsubstituted scaffold
Pre-installed handle accelerates SAR at the position most impactful for kinase potency.
Reported 8.0-fold c-KIT improvement (derivative 6r vs. imatinib) supports 2-position diversification value.
Medicinal chemistry Synthetic handle Structure-activity relationship

Multi-Target Kinase Engagement Profile

The thiazolo[5,4-b]pyridine scaffold has demonstrated validated inhibitory activity across a broad panel of clinically relevant kinases, a feature not uniformly shared by related fused heterocyclic scaffolds. Specifically: (a) PI3Kα/γ/δ: compound 19a inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC₅₀ values, with approximately 10-fold selectivity over PI3Kβ [1]; (b) EGFR-TK: lead compound 10k exhibited IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), comparable to the clinically approved drug Osimertinib, with selective cytotoxicity versus normal BEAS-2B cells (no toxicity at >35 μM) [2]; (c) c-KIT: compound 6r showed IC₅₀ = 4.77 μM against the imatinib-resistant V560G/D816V double mutant, an 8.0-fold improvement over imatinib [3]; (d) KRS: SL-1910 (N,N-dialkylthiazolo[5,4-b]pyridin-2-amine) exhibited EC₅₀ = 81 nM for migration inhibition in mutant KRS-overexpressing MDA-MB-231 cells, representing a 105-fold improvement over the previously reported KRS inhibitor (EC₅₀ = 8.5 μM) ; (e) Bcr-Abl: HG-7-85-01 (compound 22) inhibited wild-type Bcr-Abl with EC₅₀ = 98 nM and the T315I gatekeeper mutant with EC₅₀ = 156 nM in cellular assays [4]. This multi-kinase engagement profile is documented through X-ray co-crystal structures (PDB: 4AGW for Src, 4DBN for BRAF, 3VNT for VEGFR2) confirming DFG-out binding mode [4].

Multi-Kinase Panel
Class-level
Derivatives active vs. PI3Kα (3.6 nM), EGFR-TK (0.010–0.82 μM), c-KIT (4.77 μM), KRS (81 nM), Bcr-Abl T315I (156 nM)
Reported multi-target engagement; scaffold may support polypharmacology exploration.
Data from distinct derivative series; direct scaffold contribution requires target-specific validation.
Kinase polypharmacology DFG-out inhibitor Cancer therapeutics

2- vs. 5-ylmethanol Regioisomer Activity Comparison

Within the thiazolo[5,4-b]pyridine family, the position of the hydroxymethyl group dictates the trajectory of molecular growth and consequently the biological target engagement profile. The 2-ylmethanol isomer (target compound) places the functional handle on the thiazole ring, which based on SAR evidence from PI3K and EGFR-TK inhibitor programs is the optimal position for modulating hinge-binding interactions [1][2]. The 5-ylmethanol isomer (e.g., 2-methylthiazolo[5,4-b]pyridine-5-methanol, CAS 159084-40-9) projects the hydroxymethyl group from the pyridine ring, directing subsequent derivatization toward the solvent-exposed region rather than the hinge-binding cleft. In the PI3K inhibitor series reported by Xia et al., the 2-pyridyl substituent on the thiazole ring was identified as a key structural unit for PI3Kα inhibitory potency; substituting this with non-heterocyclic groups led to substantial potency loss [1]. Similarly, in the c-KIT series, all 31 active derivatives carried substitution at the 2-position of the thiazolo[5,4-b]pyridine core [3]. The commercial availability of the 2-methanol derivative in ≥98% purity contrasts with the 5-methanol analog (CAS 159084-40-9), which is less widely stocked and lacks directly comparable literature validation for kinase inhibitor programs.

Regioisomer Activity
Class-level
2-ylmethanol: >5 kinase targets with sub-μM cellular activity in peer-reviewed studies; 5- and 6-ylmethanol lack comparable validation
2-position handle aligns with hinge-binding vector; alternative regioisomers may alter SAR trajectory.
Literature precedent concentrated on 2-substituted analogs; procurement of 2-methanol supported by convergent evidence.
Regioselectivity Isomer comparison Medicinal chemistry building block

Thiazolo[5,4-b]pyridine-2-methanol: Research Applications


Fragment-Based Drug Discovery (FBDD) for Kinases

The 2-hydroxymethyl group of thiazolo[5,4-b]pyridine-2-methanol provides a direct conjugation point for library enumeration via parallel synthesis (etherification, Mitsunobu, oxidation/reductive amination), while the thiazolo[5,4-b]pyridine core has demonstrated hinge-binding capacity across PI3Kα (IC₅₀ = 3.6 nM for elaborated derivative 19a) [1], c-KIT (IC₅₀ = 4.77 μM for 6r, 8-fold better than imatinib) [2], and EGFR-TK (IC₅₀ = 0.010 μM for 10k against HCC827) [3]. A single 100 mg procurement supports the synthesis of ~60–120 diverse analogs at 1–2 mg scale, sufficient for initial biochemical screening against a kinase panel.

Type II Kinase Inhibitor Development (DFG-Out)

The thiazolo[5,4-b]pyridine scaffold is validated in X-ray co-crystal structures (PDB: 4AGW, 4DBN, 3VNT) as a Type II kinase inhibitor core that stabilizes the DFG-out inactive conformation [4]. Compound HG-7-85-01 (22), built on this scaffold, inhibited wild-type Bcr-Abl with EC₅₀ = 98 nM and the imatinib-resistant T315I gatekeeper mutant with EC₅₀ = 156 nM in Ba/F3 cellular assays [4]. Thiazolo[5,4-b]pyridine-2-methanol serves as the optimal starting material for constructing Type II inhibitor libraries, as the 2-hydroxymethyl group can be elaborated into the amide/urea linker that bridges the hinge-binding core to the DFG-out pocket pharmacophore.

KRS-Targeted Cancer Metastasis Research

The thiazolo[5,4-b]pyridine scaffold has produced the most potent reported KRS-targeting migration inhibitor, SL-1910 (EC₅₀ = 81 nM), which demonstrated a 105-fold improvement over the previously best KRS inhibitor (EC₅₀ = 8.5 μM) . SL-1910 also showed in vivo anti-metastatic activity in a 4T1 xenograft model, supporting the translational relevance of this chemotype . The 2-methanol building block provides a direct entry point for synthesizing SL-1910 analogs via conversion of the alcohol to the corresponding 2-amine, enabling KRS-targeted lead optimization programs.

MALT-1 Protease Inhibitors for ABC-DLBCL

The thiazolo[5,4-b]pyridine scaffold has been claimed in patent applications (WO2023192913A1) as the core template for MALT-1 protease inhibitors targeting activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) [5]. The patent describes compounds with thiazolo[5,4-b]pyridine cores bearing diverse substituents that modulate MALT-1 protease activity and downstream NF-κB signaling. The 2-hydroxymethyl derivative is positioned as a key synthetic intermediate for accessing the claimed chemical space, as it can be readily converted to 2-aminomethyl, 2-amidomethyl, and 2-ether-linked analogs within the patent scope.

Application
Selection Property
Validation Focus
Kinase fragment-based library synthesis
Pre-installed 2-hydroxymethyl diversification handle
Hinge-binding scaffold validation across PI3K, c-KIT, EGFR pathway contexts
Type II kinase inhibitor design (DFG-out)
[5,4-b] core geometry compatible with DFG-out binding
Co-crystal structure context; gatekeeper mutant cellular assay endpoints
KRS signaling and migration pathway studies
2-Amine derivatization to access KRS-targeted chemotype
Migration inhibition endpoint context; model-response validation
MALT-1 protease pathway research
2-Hydroxymethyl as intermediate for amide/ether-linked analogs
Protease activity and NF-κB signaling endpoint review
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